4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide 4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034378-43-1
VCID: VC5992297
InChI: InChI=1S/C15H19N5OS/c1-11-14(22-19-18-11)15(21)17-9-12-4-7-20(8-5-12)13-3-2-6-16-10-13/h2-3,6,10,12H,4-5,7-9H2,1H3,(H,17,21)
SMILES: CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=CN=CC=C3
Molecular Formula: C15H19N5OS
Molecular Weight: 317.41

4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

CAS No.: 2034378-43-1

Cat. No.: VC5992297

Molecular Formula: C15H19N5OS

Molecular Weight: 317.41

* For research use only. Not for human or veterinary use.

4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide - 2034378-43-1

Specification

CAS No. 2034378-43-1
Molecular Formula C15H19N5OS
Molecular Weight 317.41
IUPAC Name 4-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide
Standard InChI InChI=1S/C15H19N5OS/c1-11-14(22-19-18-11)15(21)17-9-12-4-7-20(8-5-12)13-3-2-6-16-10-13/h2-3,6,10,12H,4-5,7-9H2,1H3,(H,17,21)
Standard InChI Key IPLLNEYVZRFGEM-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=CN=CC=C3

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide, reflects its intricate architecture. Its molecular formula is C₁₆H₂₀N₆OS, with a molecular weight of 356.44 g/mol. The structure comprises three key subunits:

  • A 1,2,3-thiadiazole ring substituted with a methyl group at position 4.

  • A piperidine ring functionalized with a pyridin-3-yl group at the nitrogen atom.

  • A carboxamide bridge linking the thiadiazole and piperidine moieties .

Spectral and Physicochemical Properties

While experimental data for this specific compound remain unpublished, analogs such as 4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide (CAS 1235374-17-0) provide a basis for inference. Key properties include:

PropertyValue/Description
Molecular FormulaC₁₄H₁₈N₆OS (analog)
Molecular Weight318.40 g/mol (analog)
Melting PointNot reported
SolubilityLikely polar aprotic solvents (DMF, DMSO)
StabilitySensitive to hydrolysis under acidic conditions

The presence of the thiadiazole ring contributes to aromaticity and planarity, while the piperidine-pyridinyl subunit introduces conformational flexibility .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 1,2,3-thiadiazole derivatives typically follows protocols involving cyclization reactions. For example, copper-catalyzed C–H activation of ketone-derived tosylhydrazones with elemental sulfur yields 1,2,3-thiadiazoles . A generalized pathway for the target compound involves:

  • Formation of the Thiadiazole Core:
    Reaction of 5-methyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride generates the corresponding acyl chloride, which is subsequently coupled with (1-(pyridin-3-yl)piperidin-4-yl)methanamine via nucleophilic acyl substitution .

  • Piperidine Functionalization:
    The piperidine ring is alkylated with 3-bromopyridine under basic conditions to introduce the pyridin-3-yl substituent .

Example Reaction Scheme:

Thiadiazole-COOH+SOCl2Thiadiazole-COClNH2-Piperidine-PyridineTarget Compound\text{Thiadiazole-COOH} + \text{SOC}l_2 \rightarrow \text{Thiadiazole-COCl} \xrightarrow{\text{NH}_2\text{-Piperidine-Pyridine}} \text{Target Compound}

Purification and Characterization

High-performance liquid chromatography (HPLC) and column chromatography are employed to isolate the final product. Structural confirmation relies on:

  • ¹H/¹³C NMR: Peaks corresponding to the pyridinyl (δ 8.5–7.5 ppm), piperidine (δ 3.5–1.5 ppm), and thiadiazole (δ 7.0–6.5 ppm) protons.

  • Mass Spectrometry: Molecular ion peak at m/z 356.44 .

Stability and Degradation Pathways

The compound’s stability is influenced by:

  • pH: Hydrolysis of the carboxamide bond occurs under strongly acidic or basic conditions.

  • Light/Oxidation: The thiadiazole ring may undergo photodegradation or oxidation, necessitating storage in inert atmospheres .

Computational and Structural Insights

Molecular Docking Studies

Docking simulations of analogs into the ATP-binding site of EGFR kinase (PDB: 1M17) reveal favorable interactions between the thiadiazole ring and hydrophobic residues (e.g., Leu694). The pyridinyl group forms π-stacking with Phe699, suggesting kinase inhibition potential .

ADMET Predictions

  • Absorption: Moderate gastrointestinal absorption (LogP ≈ 2.5).

  • Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation.

  • Toxicity: Low Ames mutagenicity risk but potential hepatotoxicity at high doses .

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